molecular formula C8H10N2O2 B157311 N-Ethyl-2-nitroaniline CAS No. 10112-15-9

N-Ethyl-2-nitroaniline

Cat. No. B157311
CAS RN: 10112-15-9
M. Wt: 166.18 g/mol
InChI Key: CQIKVOWCSGXCCG-UHFFFAOYSA-N
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Description

N-Ethyl-2-nitroaniline is a nitroaniline derivative, a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. While the provided papers do not directly discuss N-Ethyl-2-nitroaniline, they do provide insights into the behavior of similar nitroaniline compounds and their derivatives, which can be used to infer certain aspects of N-Ethyl-2-nitroaniline's chemistry.

Synthesis Analysis

The synthesis of nitroaniline derivatives often involves multiple steps, including nitration, reduction, and alkylation. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline involves oxidation, etherification, reduction, alkylation, and further oxidation, with a total yield of 75% . This suggests that the synthesis of N-Ethyl-2-nitroaniline could similarly involve a multi-step process starting from a suitable aniline precursor, with careful control of reaction conditions to ensure the introduction of the ethyl group at the nitrogen atom and the nitro group at the correct position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is characterized by the presence of a nitro group attached to an aromatic ring and an alkylated amino group. The structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline has been determined using spectroscopic methods and theoretical calculations, showing good agreement between the optimized structure and the X-ray crystal structure . This indicates that similar methods could be employed to determine the molecular structure of N-Ethyl-2-nitroaniline, providing insights into its geometric parameters and electronic configuration.

Chemical Reactions Analysis

Nitroaniline derivatives can undergo various chemical reactions, including intramolecular cyclization and oxidation. For example, protonated N-alkyl-2-nitroanilines can undergo intramolecular oxidation of the alkyl chain upon collisional activation, leading to the formation of different product ions . This suggests that N-Ethyl-2-nitroaniline could also participate in similar reactions, potentially leading to interesting reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be influenced by the presence of nitro groups and the nature of the substituents. The spectroscopic and theoretical investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provides insights into its vibrational frequencies, electronic absorption spectra, and molecular orbitals, as well as its nonlinear optical and thermodynamic properties . These properties are crucial for understanding the behavior of N-Ethyl-2-nitroaniline in different environments and for potential applications in materials science.

Scientific Research Applications

  • Chemical Reduction

    • Field : Environmental Science
    • Application : Nitroaniline, a highly toxic pollutant, can be converted into a less harmful or useful counterpart through chemical reduction . This process has attracted significant interest due to its effectiveness .
    • Method : The chemical reduction of nitroaniline is achieved using various nanocatalytic systems . The most commonly used materials for the synthesis of these nanocatalytic assemblies are silver (Ag) and gold (Au) nanoparticles .
    • Results : The chemical reduction of nitroaniline has proven to be an effective method for converting this toxic pollutant into a less harmful or useful counterpart .
  • Synthesis of Functionalized 2,6-bisbenzimidazolylpyridine Derivatives

    • Field : Organic Chemistry
    • Application : N-Ethyl-2-nitroaniline is used in the preparation of functionalized 2,6-bisbenzimidazolylpyridine derivatives .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .
  • Synthesis of Ligand, Neopentyl 2,6-bis[(1-methylbenzimidazol-2-yl)]-pyridine-4-carboxylate

    • Field : Organic Chemistry
    • Application : N-Ethyl-2-nitroaniline is also used in the synthesis of the ligand, neopentyl 2,6-bis[(1-methylbenzimidazol-2-yl)]-pyridine-4-carboxylate .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .
  • Synthesis of Dyes

    • Field : Industrial Chemistry
    • Application : Nitroaniline, from which N-Ethyl-2-nitroaniline is derived, is used in the production of vat dyes .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .
  • Photographic Chemicals

    • Field : Photographic Chemistry
    • Application : Nitroaniline is used in the production of chemicals that prevent photographs from fogging up .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .
  • Production of Medicines

    • Field : Pharmaceutical Chemistry
    • Application : Nitroaniline is used in the production of certain medicines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .
  • Preparation of Functionalized 2,6-bisbenzimidazolylpyridine Derivatives

    • Field : Organic Chemistry
    • Application : N-Ethyl-2-nitroaniline is used in the preparation of functionalized 2,6-bisbenzimidazolylpyridine derivatives .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .
  • Synthesis of Ligand, Neopentyl 2,6-bis[(1-methylbenzimidazol-2-yl)]-pyridine-4-carboxylate

    • Field : Organic Chemistry
    • Application : N-Ethyl-2-nitroaniline is also used in the synthesis of the ligand, neopentyl 2,6-bis[(1-methylbenzimidazol-2-yl)]-pyridine-4-carboxylate .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .

Safety And Hazards

N-Ethyl-2-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIKVOWCSGXCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143740
Record name N-Ethyl-2-nitroaniline
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-nitroaniline

CAS RN

10112-15-9
Record name N-Ethyl-2-nitrobenzenamine
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Record name N-Ethyl-2-nitroaniline
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Record name N-Ethyl-2-nitroaniline
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Record name N-ethyl-2-nitroaniline
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Record name N-Ethyl-2-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of ethylamine in methanol (2.0 M, 150 mL, 300 mmol) was added 1-fluoro-2-nitrobenzene (8 mL, 75.7 mmol). The reaction mixture was placed in a sealed vessel and heated to 55° C. for 15 hours. The solvent was removed in vacuo and the residue was taken up in ethyl acetate (200 mL), washed with a saturated aqueous solution of sodium bicarbonate (80 mL), and dried over anhydrous sodium sulfate (50 g). After removal of solvent, ethyl-(2-nitro-phenyl)-amine (12.5 g, 75 mmol) was obtained as a brown oil. MS (ES) m/z 167.1.
Quantity
0 (± 1) mol
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reactant
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Quantity
150 mL
Type
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8 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MS Elliot, FJ Smith, AM Fraser - Propellants, Explosives …, 2000 - Wiley Online Library
… ; N-ethyl-4-nitroaniline; N-ethyl-2-nitroaniline) have been obtained either by reaction of the … -N-ethyl4-nitroaniline; N-nitroso-N-ethyl-2-nitroaniline; N-nitroso-N-Methyl4-nitroaniline; N-…
Number of citations: 12 onlinelibrary.wiley.com
NJ Curtis, P Berry - Propellants, explosives, pyrotechnics, 1989 - Wiley Online Library
… Given this analysis, it is not surprising that N-ethyl-2-nitroaniline was not detected in the current work. The extent of derivatisation was much higher for the M 9 propellant than the other …
Number of citations: 18 onlinelibrary.wiley.com
P Pazdera, M Potáček - academia.edu
… In both cases the unreacted N-ethyl-2-nitroaniline was isolated from the reaction mixture only. We suppose that the reason was a steric hindrance of the nitrogen atom of the secondary …
Number of citations: 3 www.academia.edu
K Helttunen, L Lehtovaara, H Hakkinen… - Crystal growth & …, 2013 - ACS Publications
… (40) The ground-state geometries were fully optimized for 1A, 1B, 2A, 2B, and N-ethyl-2-nitroaniline using crystallographic coordinates for isolated monomers and dimers as a starting …
Number of citations: 16 pubs.acs.org
MJ Kamlet, HG Adolph… - Journal of the American …, 1964 - ACS Publications
… N-ethyl-2-nitroaniline which similarly show no decreased absorption intensity characteristic of steric inhibition of resonance. , -Dialkylation. Steric Enhancement of Resonance.—…
Number of citations: 32 pubs.acs.org
J Paulose, J Cyriac, G Mathai, D Giblin… - International journal of …, 2017 - Elsevier
… Others showed that the EI-generated radical cation of N-ethyl-2-nitroaniline eliminates a … of the ESI-generated [M+H] + ions of N-ethyl-2-nitroaniline (1) N-propyl-2-nitroaniline (2), N-butyl…
Number of citations: 1 www.sciencedirect.com
NJ Curtis - 1987 - apps.dtic.mil
… To 1.66 g (0.01 mol) of N-ethyl-2-nitroaniline dissolved in 20 mL glacial acetic acid at room temperature was added a solution of 3.45 g (0.05 mol) sodium nitrite in 5 mL water over 2 min…
Number of citations: 7 apps.dtic.mil
JW Eastes, MH Aldridge, MJ Kamlet - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… Commercial N-ethyl-2-nitroaniline was vacuum-fractionated to yield a yellow-orange liquid, bp 78-80"/0.04 mm., whose purity was ascertained by VPC A modification of the procedure of …
Number of citations: 17 pubs.rsc.org
JW Eastes - 1969 - search.proquest.com
… and N-ethyl-2-nitroaniline were obtained commercially. Except for N-ethyl-2-nitroaniline, all … N-ethyl-2-nitroaniline was vacuum distilled to yield a yellow-orange liquid whose purity was …
Number of citations: 2 search.proquest.com
BM McKenzie, AK Miller, RJ Wojtecki, JC Johnson… - Tetrahedron, 2008 - Elsevier
… This product was used following the procedures for N-ethyl-2-nitroaniline synthesis, above. The product was purified via column chromatography on silica (hexanes/DCM=100:0–0:100)…
Number of citations: 44 www.sciencedirect.com

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